2-Methyl-1-undecanol is an organic molecule with the chemical formula C₁₂H₂₆O. It is a white, waxy solid at room temperature and is insoluble in water. Several scientific studies have explored methods for synthesizing 2-methyl-1-undecanol, often with the goal of improving the efficiency or yield of the process. For instance, this publication describes a method for synthesizing the molecule using a palladium-based catalyst [].
While 2-methyl-1-undecanol is not a commonly used compound, researchers have investigated its potential applications in various fields, including:
2-Methyl-1-undecanol, also known as 2-methylundecan-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 186.34 g/mol. This compound is classified as a fatty alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a straight-chain hydrocarbon with a methyl group at the second carbon position. It appears as a colorless liquid with a boiling point of approximately 245.5 °C and a flash point of 100.1 °C, making it relatively stable under standard conditions .
Research indicates that 2-Methyl-1-undecanol exhibits notable biological activity. As an alcohol, it can form hydrogen bonds, enhancing its solubility and reactivity with biological molecules. This property allows it to interact with cell membranes, potentially affecting their fluidity and permeability. Furthermore, it may serve as a substrate or inhibitor in enzymatic reactions, making it relevant in pharmacological studies and drug formulation .
The synthesis of 2-Methyl-1-undecanol can be achieved through various methods:
2-Methyl-1-undecanol has diverse applications across various fields:
Studies on the interactions of 2-Methyl-1-undecanol reveal its potential effects on biological membranes and its role in influencing cellular processes. Its ability to modify membrane fluidity suggests possible applications in drug delivery systems where altering membrane permeability can enhance therapeutic effectiveness. Additionally, its interactions with various molecular targets provide insights into its mechanism of action within biological systems .
Several compounds share structural similarities with 2-Methyl-1-undecanol:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
1-Decanol | Straight-chain alcohol without methyl substitution | Simpler structure; lacks additional methyl group |
2-Methyl-1-decanol | Similar structure but shorter carbon chain | One less carbon; affects physical properties |
2-Methyl-2-decanol | Hydroxyl group at second carbon | Different position of hydroxyl group affects reactivity |
Undecanol | Straight-chain alcohol with no methyl substitution | Found naturally in various foods; used as flavoring |
The uniqueness of 2-Methyl-1-undecanol lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs. This makes it particularly useful for applications that require specific solubility and reactivity profiles, distinguishing it from other fatty alcohols .
Irritant